molecular formula C15H11FN2S B2406776 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol CAS No. 1909305-09-4

7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol

Cat. No. B2406776
CAS RN: 1909305-09-4
M. Wt: 270.33
InChI Key: TXUUKIORTLZANB-UHFFFAOYSA-N
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Description

“7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol” is a chemical compound with the CAS Number: 1909305-09-4 . It has a molecular weight of 270.33 . The IUPAC name for this compound is 7-fluoro-2-(o-tolyl)quinazoline-4-thiol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H11FN2S/c1-9-4-2-3-5-11(9)14-17-13-8-10(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.32 . The molecular formula is C15H11FN2S . Other physical and chemical properties like boiling point, melting point, etc., are not available in the current data.

Scientific Research Applications

Inhibition of TNF-α Production and T Cell Proliferation

A study by Tobe et al. (2003) synthesized various 6-fluoro-7-(1-piperazino)quinazolines, which share a similar structure to 7-Fluoro-2-(2-methylphenyl)quinazoline-4-thiol. These compounds exhibited inhibitory activities toward both TNF-α production and T cell proliferation. Notably, one compound with a 3,4-(methylenedioxy)phenyl moiety at the C(4)-position of the quinazoline ring demonstrated both inhibitory activities and an anti-inflammatory effect in rats with adjuvant arthritis and inhibited LPS-induced TNF-α production (Tobe et al., 2003).

AMPA Receptor Inhibition

Chenard et al. (2001) explored the structure-activity relationship of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, closely related to the target compound. These were used to probe the relationship for AMPA receptor inhibition. The compounds varied significantly in potency, offering insights into the influence of the 2-fluorophenyl positioning relative to the quinazolin-4-one ring (Chenard et al., 2001).

N-C Axial Chirality and Steric Discrimination

Iida et al. (2019) investigated the steric discrimination between hydrogen and fluorine atoms in compounds like 2-alkyl-3-(2-fluorophenyl)quinazolin-4-ones. This study provides insights into the steric effects and chiral properties of quinazoline derivatives, which are relevant to understanding the structural properties of this compound (Iida et al., 2019).

Antimicrobial, Analgesic, and Anti-inflammatory Properties

Research by Dash et al. (2017) focused on the synthesis and evaluation of quinazoline-4-one/4-thione derivatives for antimicrobial, analgesic, and anti-inflammatory properties. This study highlights the potential medical applications of quinazoline derivatives in treating infections and inflammation (Dash et al., 2017).

Antibacterial Quinolines Synthesis

A study by Kidwai et al. (2000) discussed the synthesis of antibacterial quinolines, including those with a fluoroquinolone structure. The study indicated promising antibacterial activity for these compounds, suggesting potential applications in combating bacterial infections (Kidwai et al., 2000).

properties

IUPAC Name

7-fluoro-2-(2-methylphenyl)-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c1-9-4-2-3-5-11(9)14-17-13-8-10(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUUKIORTLZANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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